5-amino-1-(2-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(2-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Triazole derivatives have been extensively studied for their synthetic applications and chemical properties. For instance, triazole-based compounds are utilized in solid-phase synthesis for the preparation of peptide amides under mild conditions, showcasing their role in facilitating complex chemical syntheses (Albericio & Bárány, 2009). Additionally, triazole rings have been synthesized via multi-component reactions involving primary amines and ketones, further highlighting their versatility in organic synthesis (Vo, 2020).
Antimicrobial and Anticancer Activities
Several triazole derivatives exhibit significant antimicrobial properties. For example, new 1,2,4-triazole derivatives were synthesized and demonstrated good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Furthermore, triazole compounds have been evaluated for their anticancer activities, with some showing promising results against a panel of cancer cell lines, underscoring their potential in anticancer drug development (Bekircan et al., 2008).
Electronic and Spectroscopic Analysis
Triazole derivatives also find applications in electronic and spectroscopic analyses. Molecular, electronic, nonlinear optical, and spectroscopic analyses of heterocyclic triazole derivatives have been conducted to investigate their electronic properties and potential applications in material science (Beytur & Avinca, 2021).
Enzyme Inhibition and Biological Evaluations
In the field of biochemistry, triazole derivatives have been explored for their enzyme inhibition capabilities. Studies on triazole-based compounds have shown significant lipase and α-glucosidase inhibition, suggesting their utility in developing treatments for conditions related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-26-15-9-5-3-6-12(15)10-21-18(25)16-17(20)24(23-22-16)11-13-7-2-4-8-14(13)19/h2-9H,10-11,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPCTKRGDFPOCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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